molecular formula C17H27N5O2 B2504405 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione CAS No. 851937-41-2

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2504405
CAS No.: 851937-41-2
M. Wt: 333.436
InChI Key: JVPTYZAZKTYKAM-UHFFFAOYSA-N
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Description

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound features a purine core, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of the piperidine ring adds to its chemical diversity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under high-temperature conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with 3,5-dimethylpiperidine in the presence of a suitable base, such as sodium hydride, to facilitate the substitution.

    Final Assembly: The final step involves the alkylation of the purine core with an ethyl group, typically using ethyl iodide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the purine core, potentially reducing double bonds or converting ketone groups to alcohols.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the methyl groups attached to the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the purine core.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used to study the interactions of purine derivatives with biological macromolecules. Its structural similarity to nucleotides makes it a useful tool in the study of DNA and RNA interactions, as well as enzyme inhibition studies.

Medicine

In medicine, the compound’s potential as a pharmaceutical agent is of significant interest

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism of action of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The piperidine ring may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Shares the purine core but lacks the piperidine ring.

    Theophylline (1,3-Dimethylxanthine): Similar purine structure but different substituents.

    Pentoxifylline (1-(5-Oxohexyl)-3,7-dimethylxanthine): Contains a purine core with different side chains.

Uniqueness

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of both the piperidine ring and the ethyl group, which are not commonly found together in similar compounds. This unique combination may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-6-22-13(10-21-8-11(2)7-12(3)9-21)18-15-14(22)16(23)20(5)17(24)19(15)4/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPTYZAZKTYKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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